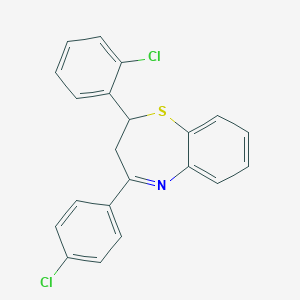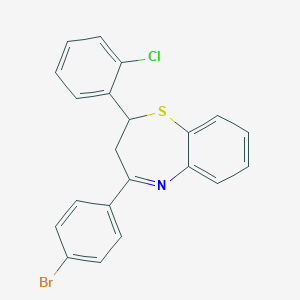![molecular formula C21H20ClN5 B304680 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CPTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTQ is a member of the triazoloquinoxaline family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antimicrobial properties. This compound has also been shown to improve cognitive function in animal models, and to have potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its diverse biological activities, which make it a useful tool for scientific research. However, there are also some limitations to its use in lab experiments. This compound is a relatively complex molecule, which can make it difficult to synthesize and purify. It can also be difficult to determine the optimal dosage and administration route for this compound in different experimental systems.
Direcciones Futuras
There are a number of potential future directions for research on 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One area of interest is its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential therapeutic value in humans. Other potential future directions include the development of new synthesis methods for this compound, and the exploration of its potential applications in other areas of scientific research, such as drug discovery and development.
Métodos De Síntesis
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be synthesized using a variety of methods, including the reaction of 2-phenylvinylamine with 8-chloro-4-aminoquinoxaline in the presence of diethylamine. Other methods include the reaction of 2-phenylvinylamine with 8-chloro-4-chloromethylquinoxaline, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Propiedades
Fórmula molecular |
C21H20ClN5 |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
8-chloro-N,N-diethyl-1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(4-2)20-21-25-24-19(13-10-15-8-6-5-7-9-15)27(21)18-14-16(22)11-12-17(18)23-20/h5-14H,3-4H2,1-2H3/b13-10+ |
Clave InChI |
JCQDBEVYOMMOBR-JLHYYAGUSA-N |
SMILES isomérico |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3/C=C/C4=CC=CC=C4 |
SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3C=CC4=CC=CC=C4 |
SMILES canónico |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)


![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)
![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)